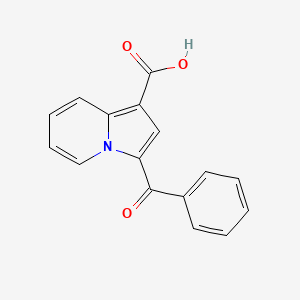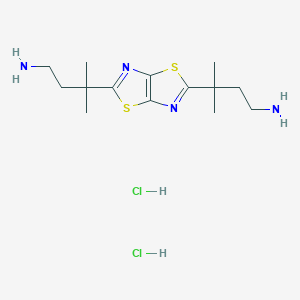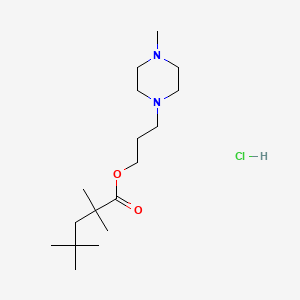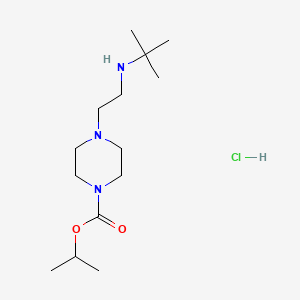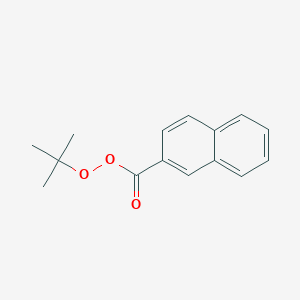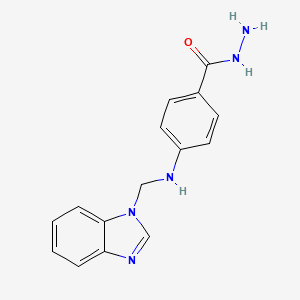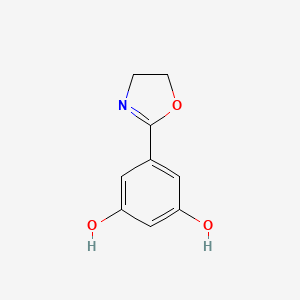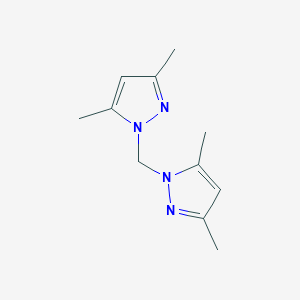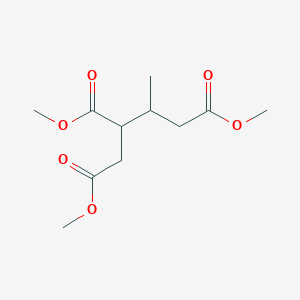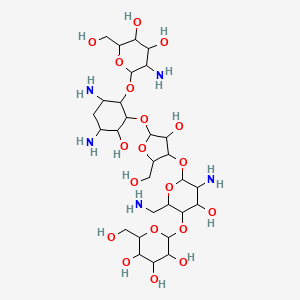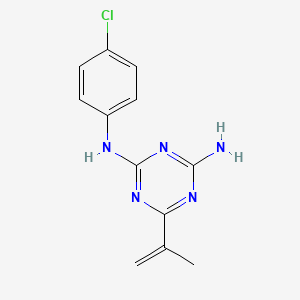
N~2~-(4-Chlorophenyl)-6-(prop-1-en-2-yl)-1,3,5-triazine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(4-Chlorophenyl)-6-(prop-1-en-2-yl)-1,3,5-triazine-2,4-diamine is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain a ring structure composed of three carbon atoms and three nitrogen atoms This particular compound is characterized by the presence of a 4-chlorophenyl group and a prop-1-en-2-yl group attached to the triazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-Chlorophenyl)-6-(prop-1-en-2-yl)-1,3,5-triazine-2,4-diamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloroaniline with cyanuric chloride in the presence of a base, followed by the introduction of the prop-1-en-2-yl group through a subsequent reaction step. The reaction conditions, such as temperature, solvent, and reaction time, are carefully optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is scaled up to accommodate the production demands, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
N~2~-(4-Chlorophenyl)-6-(prop-1-en-2-yl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The triazine ring and attached groups can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
科学的研究の応用
N~2~-(4-Chlorophenyl)-6-(prop-1-en-2-yl)-1,3,5-triazine-2,4-diamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.
作用機序
The mechanism of action of N2-(4-Chlorophenyl)-6-(prop-1-en-2-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Similar compounds to N2-(4-Chlorophenyl)-6-(prop-1-en-2-yl)-1,3,5-triazine-2,4-diamine include other triazine derivatives with different substituents on the triazine ring. Examples include:
- N~2~-(4-Methylphenyl)-6-(prop-1-en-2-yl)-1,3,5-triazine-2,4-diamine
- N~2~-(4-Bromophenyl)-6-(prop-1-en-2-yl)-1,3,5-triazine-2,4-diamine
Uniqueness
The uniqueness of N2-(4-Chlorophenyl)-6-(prop-1-en-2-yl)-1,3,5-triazine-2,4-diamine lies in its specific substituents, which confer distinct chemical and biological properties
特性
CAS番号 |
33974-13-9 |
|---|---|
分子式 |
C12H12ClN5 |
分子量 |
261.71 g/mol |
IUPAC名 |
2-N-(4-chlorophenyl)-6-prop-1-en-2-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C12H12ClN5/c1-7(2)10-16-11(14)18-12(17-10)15-9-5-3-8(13)4-6-9/h3-6H,1H2,2H3,(H3,14,15,16,17,18) |
InChIキー |
SKOZOCXCJVPBDX-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C1=NC(=NC(=N1)NC2=CC=C(C=C2)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


